N-(3,4-dichlorophenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
Description
N-(3,4-dichlorophenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group, an ethoxyethyl-substituted isoquinoline ring, and an acetamide linker. Its structure combines halogenated aromatic moieties with a flexible ethoxyethyl chain, which may influence solubility and receptor interactions.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-2-28-11-10-25-9-8-15-16(21(25)27)4-3-5-19(15)29-13-20(26)24-14-6-7-17(22)18(23)12-14/h3-9,12H,2,10-11,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSICNJVQRDXBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Halogenated Phenyl Groups
The 3,4-dichlorophenyl group in the target compound is a common motif in bioactive molecules. For example:
- N-(2,3-dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide () replaces the dichlorophenyl with a dimethylphenyl group and introduces a fluorobenzyl substituent. The fluorine atom may enhance metabolic stability, while the methyl groups increase lipophilicity compared to the target compound .
- N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () incorporates a benzothiazole ring and trifluoromethoxy group, enhancing electron-withdrawing effects and possibly improving binding to sulfur-containing enzymes .
Isoquinoline and Heterocyclic Moieties
- The ethoxyethyl chain on the isoquinoline ring in the target compound contrasts with the tetrahydroisoquinoline in and the pyrazol-4-yl ring in . The ethoxyethyl group may improve solubility compared to bulkier substituents like benzyl or methyl groups .
Physicochemical Properties
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